molecular formula C21H17NO B1223807 N,2,3-triphenylacrylamide

N,2,3-triphenylacrylamide

Cat. No.: B1223807
M. Wt: 299.4 g/mol
InChI Key: LRWGRVABKCHCSI-CAPFRKAQSA-N
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Description

N,2,3-Triphenylacrylamide is an acrylamide derivative featuring three phenyl substituents: one on the nitrogen atom and two on the α- and β-positions of the acrylamide backbone. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, material science, and pharmaceuticals.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

(E)-N,2,3-triphenylprop-2-enamide

InChI

InChI=1S/C21H17NO/c23-21(22-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23)/b20-16+

InChI Key

LRWGRVABKCHCSI-CAPFRKAQSA-N

SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Phenylethyl)cinnamamide (C₁₈H₁₇NO)

  • Structure : Combines a phenethyl group (attached to nitrogen) and a cinnamoyl moiety (α,β-unsaturated carbonyl) .
  • Molecular Weight : 263.13 g/mol.
  • Key Features : The conjugated double bond in the cinnamoyl group enhances UV absorption, while the phenethyl group contributes to lipophilicity.
  • Applications : Similar acrylamides are studied for antimicrobial or antioxidant activities due to aromatic-electronic interactions .

N1-[4-Phenyl-5-(Trifluoromethyl)-3-Thienyl]-2,3,3-Trichloroacrylamide

  • Structure : Features a trichloroacrylamide core with a thienyl ring and trifluoromethyl (CF₃) group .
  • The thienyl moiety may improve solubility in polar solvents.
  • Applications : Such halogenated acrylamides are explored as intermediates in agrochemicals or conductive polymers .

3-Chloro-N-Phenyl-Phthalimide

  • Structure : A phthalimide derivative with a chloro substituent and phenyl group .
  • Molecular Weight: ~257.67 g/mol (C₁₄H₈ClNO₂).
  • Key Features: The rigid phthalimide core and chloro group facilitate use as a monomer in high-performance polyimides.
  • Applications : Valued in polymer synthesis for thermal stability and mechanical strength .

N-Benzoyltyramine (C₁₅H₁₅NO₂)

  • Structure : Combines a benzamide group with a tyramine (phenethylamine) backbone .
  • Molecular Weight : 241.11 g/mol.
  • Key Features : The hydroxyl group on the tyramine moiety enables hydrogen bonding, influencing biological activity.
  • Applications : Analogous compounds exhibit neuroprotective or anti-inflammatory effects .

Structural and Functional Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications References
N,2,3-Triphenylacrylamide Acrylamide Phenyl (N, α, β) ~299.36 (estimated) High steric bulk, π-conjugation Polymer modifiers, catalysis -
N-(2-Phenylethyl)cinnamamide Acrylamide Phenethyl, cinnamoyl 263.13 UV activity, lipophilicity Bioactive compounds
N1-[4-Phenyl-5-(CF₃)-3-thienyl... Trichloroacrylamide CF₃, thienyl, Cl₃ ~403.6 (estimated) Electrophilic, polar Agrochemicals, polymers
3-Chloro-N-Phenyl-Phthalimide Phthalimide Chloro, phenyl 257.67 Rigidity, thermal stability Polyimide monomers

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity but reduce solubility, while phenyl groups improve thermal stability and π-π stacking .
  • Material Design : Rigid cores (e.g., phthalimide) are prioritized for high-temperature polymers, whereas conjugated acrylamides suit optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,2,3-triphenylacrylamide
Reactant of Route 2
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